Dual Heteroaryl Architecture vs. Monosubstituted Analog 1-(1-Benzofuran-2-carbonyl)piperazine
The target compound presents a unique 1,4-disubstituted piperazine scaffold where one nitrogen carries a benzofuran-2-carbonyl group and the other an N-furan-2-yl ethanone linker. In contrast, the simplest comparator 1-(1-benzofuran-2-carbonyl)piperazine (CAS 41717-31-1) possesses a free NH on the piperazine ring and no furan-containing side chain. This difference yields qualitatively distinct hydrogen-bond donor/acceptor counts (target: 0 HBD, 8 HBA; comparator: 1 HBD, 4 HBA) and calculated lipophilicity, which are critical determinants of membrane permeability, solubility, and off-target promiscuity [1]. Additionally, the furan-2-yl ethanone extension provides a reactive ketone handle for further derivatization (e.g., reductive amination, oxime formation) that is absent in the monosubstituted analog, offering broader utility as a synthetic intermediate [1].
| Evidence Dimension | Hydrogen bond donor/acceptor count and synthetic versatility |
|---|---|
| Target Compound Data | 0 H-bond donors, 8 H-bond acceptors; ketone handle present for derivatization |
| Comparator Or Baseline | 1-(1-Benzofuran-2-carbonyl)piperazine (CAS 41717-31-1): 1 H-bond donor, 4 H-bond acceptors; no ketone handle |
| Quantified Difference | 2× H-bond acceptor count; presence vs. absence of reactive ketone functionality |
| Conditions | In silico structural analysis (PubChem computed properties) |
Why This Matters
The absence of a free NH group and the doubled H-bond acceptor count are predicted to improve blood-brain barrier penetration and reduce P-glycoprotein recognition relative to the monosubstituted analog, while the ketone expands the scope of accessible derivatives for SAR campaigns.
- [1] PubChem. 1-(1-Benzofuran-2-carbonyl)piperazine (CID 12725065). Computed properties: HBD count 1, HBA count 4, molecular weight 230.26, cLogP 1.49. View Source
